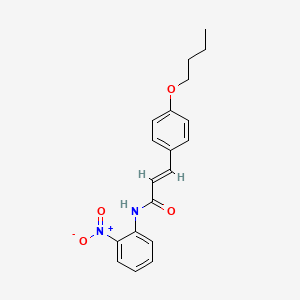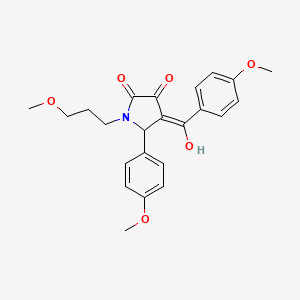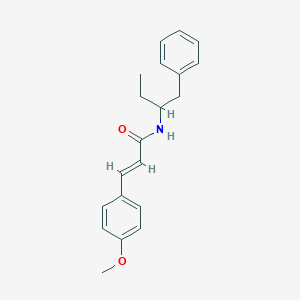
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-butoxyphenyl)-N-(2-nitrophenyl)acrylamide, commonly known as BPA-NP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPA-NP is a member of the acrylamide family of compounds and is widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
The mechanism of action of BPA-NP is not fully understood. However, it is believed that BPA-NP acts as a reversible inhibitor of enzymes by binding to the active site of the enzyme. BPA-NP is also believed to induce conformational changes in proteins, leading to alterations in their function.
Biochemical and Physiological Effects:
BPA-NP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPA-NP inhibits the activity of various enzymes, including hydrolases, oxidases, and transferases. BPA-NP has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In vivo studies have shown that BPA-NP has anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
BPA-NP has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe for the detection of proteins and enzymes. BPA-NP is also a reversible inhibitor of enzymes, making it useful for studying enzyme kinetics. However, BPA-NP has some limitations for lab experiments. It is toxic to cells at high concentrations and can interfere with cellular processes. Additionally, BPA-NP is not stable in aqueous solutions and can degrade over time.
Zukünftige Richtungen
There are several future directions for the research on BPA-NP. One direction is the development of new biosensors for the detection of various analytes using BPA-NP as a fluorescent probe. Another direction is the synthesis of new organic compounds using BPA-NP as a starting material. Additionally, the study of the mechanism of action of BPA-NP and its effects on cellular processes is an area of future research.
Synthesemethoden
BPA-NP is synthesized by the reaction of 4-butoxyaniline and 2-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, followed by the purification of the product using column chromatography. The final product is obtained as a yellow crystalline powder with a melting point of 162-164°C.
Wissenschaftliche Forschungsanwendungen
BPA-NP has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of proteins and enzymes. BPA-NP is also used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and uric acid. Additionally, BPA-NP is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
IUPAC Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-14-25-16-11-8-15(9-12-16)10-13-19(22)20-17-6-4-5-7-18(17)21(23)24/h4-13H,2-3,14H2,1H3,(H,20,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLBHKGFVEFKZ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-butoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![4-[2-(3,4-dimethoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5491147.png)
![(1R*,2R*,4R*)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5491155.png)

![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)

